

A Comprehensive Review of Lespedamine Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lespedamine*

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Abstract

Lespedamine, chemically known as 1-methoxy-N,N-dimethyltryptamine (1-MeO-DMT), is an indole alkaloid naturally occurring in the plant *Lespedeza bicolor*.^[1] Structurally, it is a tryptamine derivative and a close analog of the well-known psychedelic compound N,N-dimethyltryptamine (DMT). Despite its intriguing structure and the psychoactive properties of related compounds, the biological activity of **Lespedamine** remains largely unexplored in scientific literature. This guide provides a comprehensive overview of the current knowledge on the chemistry of **Lespedamine**, focusing on its synthesis and known properties. Due to the limited availability of direct experimental data, this review also draws comparisons with its close analog, DMT, where relevant.

Chemical Properties

Lespedamine is a substituted tryptamine with a methoxy group attached to the indole nitrogen. This substitution differentiates it from the more extensively studied DMT.

Property	Value	Reference
Chemical Formula	C13H18N2O	[1]
Molar Mass	218.300 g.mol ⁻¹	[1]
IUPAC Name	2-(1-methoxy-1H-indol-3-yl)- N,N-dimethylethanamine	[1]
CAS Number	4335-93-7	[1]

Synthesis of Lespedamine

A key synthetic route to **Lespedamine** has been described by Somei et al. (2001), which is based on the chemistry of 1-hydroxyindoles.[2] This methodology provides a practical approach for the laboratory-scale preparation of **Lespedamine**.

Experimental Protocol for the Synthesis of Lespedamine

The synthesis of **Lespedamine** (designated as compound 5 in the original publication) involves the methylation of 1-hydroxy-N,N-dimethyltryptamine.[2]

Starting Material: 1-hydroxy-N,N-dimethyltryptamine

Reagents and Conditions:

- Diazomethane (CH₂N₂)
- Solvent: Ether (Et₂O)
- Reaction Temperature: Room temperature

Procedure:

- A solution of 1-hydroxy-N,N-dimethyltryptamine in ether is prepared.
- An ethereal solution of diazomethane is added to the solution of the starting material.
- The reaction mixture is stirred at room temperature.

- The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure.
- The residue is purified by silica gel column chromatography to yield **Lespedamine**.

Yield: The reported yield for this reaction is 57%.^[2]

Synthesis Workflow

The following diagram illustrates the synthetic pathway to **Lespedamine** as described by Somei et al. (2001).



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A simplified workflow for the synthesis of **Lespedamine**.

Spectroscopic Data

Detailed and publicly available spectroscopic data (NMR, MS, IR) specifically for **Lespedamine** are scarce. However, data for the closely related and extensively studied compound, N,N-dimethyltryptamine (DMT), can serve as a valuable reference point for researchers.

Spectroscopic Data for N,N-Dimethyltryptamine (DMT)

Spectroscopy Type	Key Data Points
^1H NMR (CDCl_3)	δ (ppm): 8.12 (br s, 1H, NH), 7.55 (d, $J=7.8$ Hz, 1H), 7.29 (d, $J=8.1$ Hz, 1H), 7.17 (t, $J=7.5$ Hz, 1H), 7.08 (t, $J=7.4$ Hz, 1H), 6.99 (s, 1H), 2.92 (t, $J=6.9$ Hz, 2H), 2.73 (t, $J=6.9$ Hz, 2H), 2.36 (s, 6H, $\text{N}(\text{CH}_3)_2$).
^{13}C NMR (CDCl_3)	δ (ppm): 136.4, 127.8, 122.2, 121.9, 119.3, 119.2, 112.5, 111.8, 60.3, 45.4, 23.8.
Infrared (IR)	Key peaks (cm^{-1}): 3450 (N-H stretch), 3050 (aromatic C-H stretch), 2940, 2850, 2780 (aliphatic C-H stretch), 1460 (C=C stretch), 740 (C-H bend).
Mass Spectrometry (EI-MS)	m/z (%): 188 (M^+ , 5), 58 (100), 130 (25).

Note: This data is for N,N-dimethyltryptamine (DMT) and is provided for comparative purposes. The presence of the 1-methoxy group in **Lespedamine** will lead to distinct differences in its spectra.

Biological Activity and Signaling Pathways

Despite speculation by Alexander Shulgin that **Lespedamine** might possess psychoactive properties due to its structural similarity to DMT, there are no published scientific reports on its biological activity or mechanism of action.^[1] Consequently, information regarding its signaling pathways is not available. This represents a significant knowledge gap and a potential area for future research.

Conclusion

Lespedamine is a naturally occurring indole alkaloid with a well-defined chemical structure and a reported synthetic route. However, a comprehensive understanding of its chemical and biological properties is currently lacking. There is a notable absence of detailed spectroscopic characterization and a complete void in the literature regarding its pharmacological effects and mechanism of action. This guide consolidates the available chemical information on **Lespedamine** and highlights the significant opportunities for future research to elucidate its

properties and potential applications. Further investigation into the synthesis, characterization, and biological evaluation of **Lespedamine** is warranted to unlock the full potential of this intriguing natural product.

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References

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- To cite this document: BenchChem. [A Comprehensive Review of Lespedamine Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12766392#a-comprehensive-review-of-lespedamine-chemistry]

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